Lead acrylate

Übersicht

Beschreibung

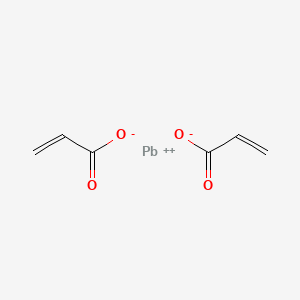

Lead acrylate, also known as lead(II) acrylate, is an organometallic compound with the chemical formula C₆H₆O₄Pb. It is a salt formed from the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. This compound is known for its unique properties, including its solubility in water and its ability to form polymers. This compound is used in various industrial and scientific applications due to its reactivity and stability.

Wirkmechanismus

Target of Action

Lead acrylate, also known as LEAD(II) ACRYLATE, is a compound that primarily targets vital biomolecules like proteins, lipids, and nucleic acids (DNA). It also affects major organs such as the liver, the nervous system, the cardiovascular system, the kidneys, and the reproductive organs . This compound has been shown to affect the secretion of certain chemokines and cytokines in peripheral blood mononuclear cells .

Mode of Action

This compound interacts with its targets by binding to the sulfhydryl group (-SH) of glutathione, which leads to an increase in oxidative stress . This interaction results in changes in the body’s prooxidants and antioxidants system . The compound also affects the production of oxidative stress by free radicals .

Biochemical Pathways

This compound affects several biochemical pathways. In the acrylate pathway, it involves the conversion of lactate to lactoyl-CoA, acryloyl-CoA, propionyl-CoA, and propionate . It also impacts the succinate pathway used during fermentation . The compound’s interaction with these pathways can lead to downstream effects such as changes in cellular metabolism and energy production.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Lead is known to be absorbed into the body and distributed to various tissues, including the blood, bone, and soft tissues . It is metabolized in the body and can accumulate in tissues due to its slow elimination rate . The compound’s ADME properties can impact its bioavailability and the extent of its effects on the body.

Result of Action

The action of this compound at the molecular and cellular level results in a range of effects. It can cause changes in gene and protein expression, affecting major cellular functions . The compound can also lead to the production of oxidative stress, which can damage cells and tissues . In addition, this compound can affect the electrical properties and electromechanical responses of acrylic materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as calcium, can affect the compound’s action . Additionally, factors such as temperature can influence the compound’s stability and the level of metal release from acrylate dentures .

Biochemische Analyse

Biochemical Properties

These polymers are extensively used and have a broad range of applications . The enzymes and metabolic pathways that microorganisms display to attack the chemical structure of AP have been identified

Cellular Effects

Lead, a component of Lead Acrylate, is known to have significant effects on various types of cells and cellular processes. It disrupts the movement and storage of calcium inside cells, increasing cell stress, which can lead to the death of neurons and other brain cells . Lead also hijacks calcium’s roles in the brain, including communication between neurons . The specific cellular effects of this compound remain to be fully elucidated.

Molecular Mechanism

It is known that acrylates can undergo radical polymerization, a process that involves a series of reactions including initiation, propagation, and termination . This process can be influenced by various factors such as temperature and the presence of other substances

Temporal Effects in Laboratory Settings

Lead, a component of this compound, has been shown to have long-term effects on health, including increased risk of hypertension, ischemic heart disease, and renal disease

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Studies on lead exposure in animals have shown that it can cause neurologic disturbances, gastrointestinal upset, hematologic abnormalities, immunosuppression, infertility, and renal disease . The effects vary with different dosages and exposure durations .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. It is known that acrylates can be involved in various metabolic pathways. For instance, microorganisms display enzymes and metabolic pathways to attack the chemical structure of Acrylic Polymers .

Transport and Distribution

It is known that acrylates can be transported and distributed within cells and tissues

Subcellular Localization

Studies on lead have shown that it can accumulate mainly in the nucleus of cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead acrylate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of lead(II) oxide or lead(II) carbonate in water.

- Addition of acrylic acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtration and drying of the resulting this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes to ensure high yield and purity. The reaction is carried out in a tubular reactor, where lead(II) oxide or lead(II) carbonate is continuously fed into the reactor along with acrylic acid. The reaction mixture is then processed using ultrasonication-assisted flow strategies to minimize side products and ensure efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: Lead acrylate undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylate chains, which are used in various applications such as coatings and adhesives.

Substitution Reactions: this compound can undergo substitution reactions with other acrylates or methacrylates to form copolymers with enhanced properties.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

Substitution Reactions: Typically carried out in the presence of a catalyst such as triethylamine.

Major Products Formed:

Polyacrylate Polymers: Used in coatings, adhesives, and biomedical applications.

Copolymers: Formed by reacting this compound with other acrylates or methacrylates, resulting in materials with tailored properties.

Wissenschaftliche Forschungsanwendungen

Lead acrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of lead-based polymers and copolymers.

Biology: Employed in the development of lead-selective electrodes for detecting lead ions in environmental samples.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Lead acrylate can be compared with other similar compounds such as:

Methacrylates: Similar to acrylates but with a methyl group attached to the vinyl group, resulting in different polymerization properties.

Polyacrylates: Polymers formed from acrylate monomers, known for their flexibility and toughness.

Polyurethanes: Polymers formed from the reaction of diisocyanates with polyols, used in a wide range of applications including foams and coatings.

Uniqueness of this compound: this compound is unique due to its ability to form stable polymers with specific properties, making it valuable in various industrial and scientific applications. Its solubility in water and reactivity with other acrylates and methacrylates further enhance its versatility.

Eigenschaften

IUPAC Name |

lead(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Pb/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBENVVENBYIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047887 | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead(II) acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14466-01-4, 867-47-0 | |

| Record name | Lead acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014466014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.